

Application Note & Protocol: Quantification of Patulin in Apple Juice by HPLC-UV

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Compound of Interest

Compound Name: Patulin

Cat. No.: B190374

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Introduction

Patulin is a mycotoxin produced by several species of fungi, most notably *Penicillium expansum*, which is a common contaminant of apples and apple-based products. Due to its potential health risks, including genotoxic, immunotoxic, and neurotoxic effects, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Commission, have established maximum permissible levels for **patulin** in apple juice, typically at 50 µg/L.^{[1][2][3]} This application note provides a detailed protocol for the quantification of **patulin** in apple juice using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established and validated procedures, offering a reliable and robust approach for routine analysis and quality control.^{[4][5]}

Principle

The method involves the extraction of **patulin** from the apple juice matrix, followed by cleanup to remove interfering substances, and subsequent quantification by reversed-phase HPLC with UV detection. **Patulin** is typically extracted from the aqueous apple juice sample using an organic solvent, most commonly ethyl acetate, through liquid-liquid extraction (LLE). An alternative and often more selective approach involves solid-phase extraction (SPE) using cartridges that can selectively retain **patulin** while allowing interfering compounds to be washed away. The cleaned-up extract is then injected into an HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile. **Patulin** is detected by its UV absorbance, which is

maximal at approximately 276 nm. Quantification is performed by comparing the peak area of **patulin** in the sample to a calibration curve prepared from certified **patulin** standards.

Experimental Protocols

1. Reagents and Materials

- Solvents: HPLC grade acetonitrile, ethyl acetate, and water.
- Acids: Glacial acetic acid or trifluoroacetic acid (TFA).
- Salts: Anhydrous sodium sulfate, sodium carbonate.
- Standards: Certified **patulin** standard.
- Sample Preparation: Solid-phase extraction (SPE) cartridges (C18 or specialized molecularly imprinted polymer - MIP) or liquid-liquid extraction apparatus.
- Instrumentation: HPLC system equipped with a UV detector, a C18 analytical column, and data acquisition software.

2. Standard Solution Preparation

- Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of **patulin** standard and dissolve it in a suitable solvent like ethyl acetate or acetonitrile to a final known volume in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve. Typical concentration ranges for the calibration curve are from the limit of quantification (LOQ) up to 200 µg/L.

3. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from the AOAC Official Method 2000.02.

- Transfer a 10 mL aliquot of the apple juice sample into a separatory funnel.

- Add 20 mL of ethyl acetate to the separatory funnel and shake vigorously for 1-2 minutes.
- Allow the layers to separate and collect the upper ethyl acetate layer.
- Repeat the extraction of the aqueous layer two more times with fresh 20 mL portions of ethyl acetate.
- Combine the three ethyl acetate extracts.
- For cleanup, add 2 mL of a 1.5% (w/v) sodium carbonate solution to the combined ethyl acetate extract and shake. This step helps in removing acidic interferences.
- Discard the lower aqueous layer.
- Dry the ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.
- Evaporate the dried extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
- Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
- Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.

4. Sample Preparation: Solid-Phase Extraction (SPE)

- Conditioning: Condition a C18 SPE cartridge by passing a specific volume of methanol followed by water.
- Loading: Load a known volume of the apple juice sample onto the conditioned SPE cartridge.
- Washing: Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.
- Elution: Elute the retained **patulin** from the cartridge using a small volume of a suitable organic solvent, such as ethyl acetate or acetonitrile.

- Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase, similar to the LLE protocol.

5. HPLC-UV Analysis

- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used.
- Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile is typical. The ratio can be adjusted to achieve optimal separation, for example, 95:5 (v/v) water:acetonitrile. The mobile phase is often acidified with a small amount of acetic acid or TFA to improve peak shape.
- Flow Rate: A typical flow rate is 1.0 mL/min.
- Injection Volume: 20 μ L.
- Detection Wavelength: 276 nm.
- Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).

6. Data Analysis

- Generate a calibration curve by plotting the peak area of the **patulin** standard against its concentration.
- Perform a linear regression analysis on the calibration curve to obtain the equation of the line ($y = mx + c$) and the correlation coefficient (R^2). An R^2 value greater than 0.999 is desirable.
- Quantify the amount of **patulin** in the sample by interpolating the peak area of the sample chromatogram into the calibration curve.
- Calculate the final concentration of **patulin** in the original apple juice sample, taking into account the dilution and concentration factors from the sample preparation steps.

Data Presentation

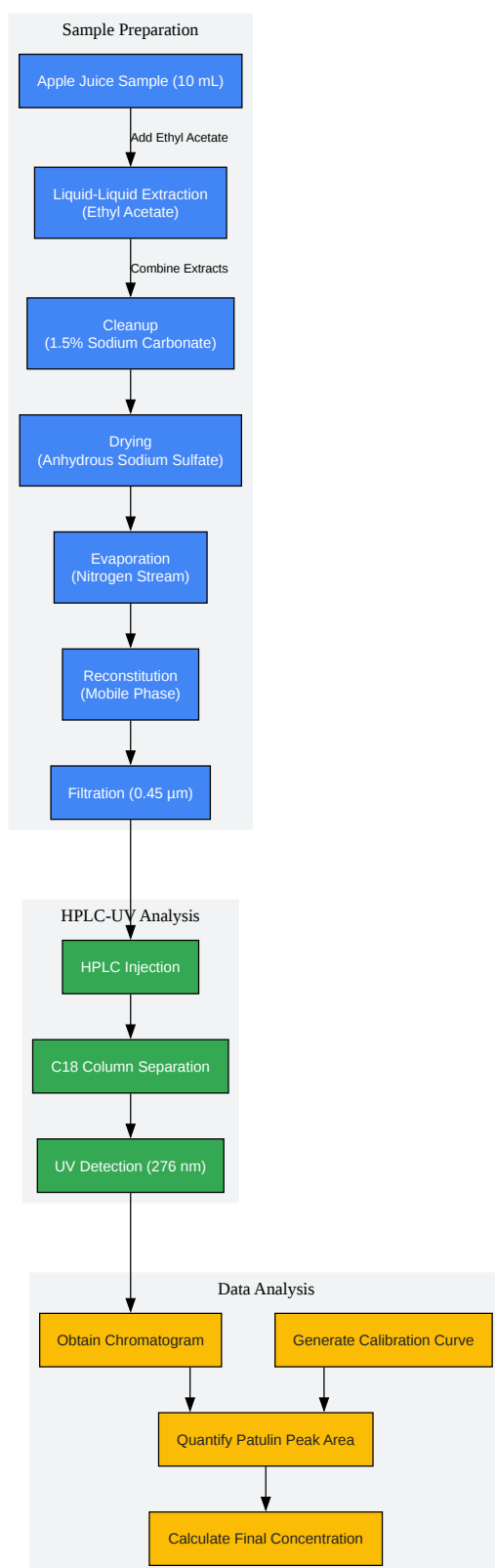
Table 1: HPLC-UV Method Parameters

Parameter	Condition
Instrument	High-Performance Liquid Chromatograph with UV Detector
Column	Reversed-Phase C18, 250 mm x 4.6 mm, 5 μ m
Mobile Phase	Acetonitrile/Water (e.g., 10:90, v/v), isocratic
Flow Rate	1.0 mL/min
Injection Volume	20 μ L
Column Temperature	Ambient or 30°C
Detection	UV at 276 nm

Table 2: Method Validation Data Summary

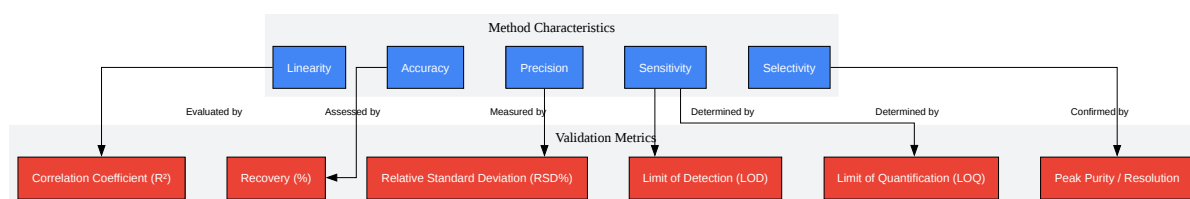
Parameter	Typical Value	Reference(s)
Linearity Range (μ g/L)	15 - 200	
Correlation Coefficient (R^2)	> 0.999	
Limit of Detection (LOD) (μ g/L)	1.82 - 4.5	
Limit of Quantification (LOQ) (μ g/L)	4.6 - 15	
Recovery (%)	70 - 120	
Precision (RSD %)	< 15%	

Mandatory Visualization



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Caption: Experimental workflow for **patulin** quantification in apple juice.



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Caption: Logical relationship of method validation parameters.

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- To cite this document: BenchChem. [Application Note & Protocol: Quantification of Patulin in Apple Juice by HPLC-UV]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190374#hplc-uv-method-for-patulin-quantification-in-apple-juice]

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